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Oxime V

Sweetener potency Sensory analysis Relative sweetness

Oxime V is the only oxime sweetener confirmed to occur naturally in citrus, bridging synthetic SAR and natural product research. Its enhanced aqueous solubility eliminates co-solvent strategies required by perillartine, enabling direct beverage and liquid concentrate formulation studies. With a validated sweetness potency of 450× sucrose, it is the critical reference standard for citrus metabolomics and the definitive tool compound for oxime SAR. Custom synthesis with 98%+ purity and multi-gram to kilogram packaging available.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 59691-20-2
Cat. No. B1241110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxime V
CAS59691-20-2
Synonyms4-(methoxymethyl)-1,3-cyclohexadiene-1-carboxaldehyde syn-oxime
oxime V
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCOCC1=CCC(=CC1)C=NO
InChIInChI=1S/C9H13NO2/c1-12-7-9-4-2-8(3-5-9)6-10-11/h2,5-6,11H,3-4,7H2,1H3/b10-6+
InChIKeyLNTHQBNSXNQPPZ-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxime V (CAS 59691-20-2): High-Potency Artificial Sweetener and Naturally Occurring Citrus Compound


Oxime V (CAS 59691-20-2), systematically named 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime, is a small-molecule oxime derivative (C9H13NO2, MW 167.2 g/mol) . Initially synthesized in 1976 as an analog of the artificial sweetener perillartine [1], the compound was designed to elucidate structure–taste relationships within the oxime sweetener class [1]. In 2022, Oxime V was identified as a naturally occurring constituent in citrus fruits, expanding its relevance from a purely synthetic research tool to a naturally derived sweetening agent [2].

Oxime V: Why Structural Analogs and Alternative High-Intensity Sweeteners Cannot Be Directly Substituted


Within the class of high-intensity oxime-based sweeteners, minor structural modifications produce profound and non-linear changes in both organoleptic profile and physicochemical behavior [1]. The oxime functional group dictates the fundamental sweet taste response, but substituents on the cyclohexadiene ring critically modulate potency, solubility, and the perception of undesirable off-flavors [1]. Consequently, substituting Oxime V with a structurally similar analog—even one differing by a single functional group—cannot be performed without comprehensive reformulation and sensory revalidation. The quantitative evidence below demonstrates precisely where Oxime V diverges from its closest comparator, perillartine, and establishes the specific, verifiable basis for its selection over in-class alternatives.

Oxime V: Quantifiable Differentiation in Sweetness Potency and Physicochemical Properties Relative to Comparators


Comparative Sweetness Potency: Oxime V vs. Sucrose

Oxime V demonstrates an objectively measured sweetening potency approximately 450 times that of a sucrose reference standard . This establishes a verifiable baseline of high-intensity sweetening activity necessary for its consideration as a sucrose substitute in research and formulation development.

Sweetener potency Sensory analysis Relative sweetness

Comparative Water Solubility: Oxime V vs. Perillartine

Oxime V exhibits significantly improved water solubility compared to its direct structural analog and comparator, perillartine . While absolute quantitative solubility values are not uniformly reported across open sources, the original characterization literature explicitly establishes this qualitative-to-semiquantitative improvement in aqueous compatibility .

Aqueous solubility Formulation compatibility Physicochemical property

Physicochemical Baseline: Defined Boiling Point and Density

Oxime V possesses defined physical properties including a boiling point of 273.242°C at 760 mmHg and a density of 1.069 g/cm³ . These values provide essential baseline parameters for handling, purification, and analytical method development, establishing a defined reference point not uniformly available for all oxime sweetener analogs in open databases.

Physical property Boiling point Density Refractive index

Natural Occurrence: Endogenous Presence in Citrus Fruits

Oxime V has been identified as a naturally occurring constituent in citrus fruits, a characteristic not shared by the majority of synthetic high-intensity sweeteners [1]. This discovery differentiates Oxime V from purely synthetic oxime sweetener analogs and positions it within the emerging category of naturally derived, non-caloric sweetening agents.

Natural sweetener Citrus constituent Food chemistry

Oxime V: Evidence-Supported Procurement and Application Scenarios


Research and Development of High-Potency Sweetener Formulations

Based on the verified sweetening potency of approximately 450× sucrose , Oxime V serves as a primary research compound for the development of high-intensity sweetener blends and reduced-calorie formulations. Its defined physicochemical properties (boiling point 273.242°C, density 1.069 g/cm³) enable reproducible handling and analytical quantification in experimental settings.

Aqueous Food and Beverage Matrix Development

The demonstrated improvement in water solubility relative to perillartine positions Oxime V as a superior candidate for aqueous formulation research. This property enables investigation of Oxime V in water-based beverages, liquid concentrates, and other aqueous food matrices where less soluble oxime analogs would require co-solvent strategies or face dissolution-limited performance.

Natural Sweetener Discovery and Citrus-Derived Product Research

Given its confirmed natural occurrence in citrus fruits , Oxime V is a critical reference standard for metabolomic investigations of endogenous citrus sweeteners. Research programs focused on identifying, quantifying, and isolating naturally occurring sweet compounds from botanical sources can utilize Oxime V as an authenticated analytical standard for method validation and comparative quantification.

Structure-Activity Relationship (SAR) Studies in Oxime Sweetener Chemistry

As a well-characterized analog of perillartine with defined structural modifications (methoxymethyl substitution on the cyclohexadiene ring) , Oxime V is an essential tool compound for systematic SAR investigations. Comparative studies of Oxime V and related oxime derivatives enable elucidation of the molecular determinants governing both sweet taste receptor activation and physicochemical properties such as aqueous solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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